molecular formula C10H17NO7 B13864893 2-(Acetylamino)-2-deoxy-D-glucose 6-Acetate; (N,6-O)-Diacetyl-D-Glucosamine

2-(Acetylamino)-2-deoxy-D-glucose 6-Acetate; (N,6-O)-Diacetyl-D-Glucosamine

Cat. No.: B13864893
M. Wt: 263.24 g/mol
InChI Key: BUOUIFKLABWPRZ-DRAUJQIPSA-N
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Description

2-(Acetylamino)-2-deoxy-D-glucose 6-Acetate, also known as (N,6-O)-Diacetyl-D-Glucosamine (CAS: 131832-93-4), is a derivative of D-glucosamine with acetyl groups at the amino (N) and 6-hydroxyl (O) positions. Its molecular formula is C₁₀H₁₇NO₇, distinguishing it from the parent compound N-acetyl-D-glucosamine (GlcNAc, C₈H₁₅NO₆) by the addition of an acetyl group at the 6-O position . This dual acetylation impacts its solubility, reactivity, and biological interactions, making it a valuable intermediate in glycochemistry and pharmaceutical research .

Properties

Molecular Formula

C10H17NO7

Molecular Weight

263.24 g/mol

IUPAC Name

[(3S,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C10H17NO7/c1-4(12)11-7-9(15)8(14)6(18-10(7)16)3-17-5(2)13/h6-10,14-16H,3H2,1-2H3,(H,11,12)/t6?,7?,8-,9?,10-/m1/s1

InChI Key

BUOUIFKLABWPRZ-DRAUJQIPSA-N

Isomeric SMILES

CC(=O)NC1[C@@H](OC([C@H](C1O)O)COC(=O)C)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)O

Origin of Product

United States

Biological Activity

2-(Acetylamino)-2-deoxy-D-glucose 6-Acetate, also known as (N,6-O)-Diacetyl-D-Glucosamine, is a derivative of glucosamine that has gained attention due to its potential biological activities. This compound is structurally related to 2-deoxy-D-glucose (2-DG), which has been extensively studied for its effects on cellular metabolism and its applications in cancer treatment and antiviral therapies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C₈H₁₃N₁O₇
  • Molecular Weight : 219.19 g/mol

The biological activity of 2-(Acetylamino)-2-deoxy-D-glucose 6-Acetate is primarily attributed to its interference with glycosylation processes and glycolysis. Similar to its analogs, it acts as a glucose antimetabolite, inhibiting the metabolic pathways that are crucial for cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Glycolysis : The compound inhibits glycolytic enzymes, leading to reduced ATP production in cells, which is particularly effective against rapidly dividing cancer cells .
  • Disruption of N-linked Glycosylation : By mimicking mannose, it interferes with the synthesis of glycoproteins, causing endoplasmic reticulum stress and activating the unfolded protein response (UPR) .

Anticancer Properties

Research has shown that 2-(Acetylamino)-2-deoxy-D-glucose 6-Acetate exhibits significant anticancer properties. In various studies, it has been demonstrated to:

  • Inhibit Tumor Growth : In vitro studies indicate that this compound can suppress the growth of different cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antiangiogenic Effects : Similar to 2-DG, it has been shown to inhibit angiogenesis in endothelial cells by blocking their migration and proliferation .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It has been suggested that:

  • Inhibition of Viral Replication : By disrupting glycolysis and glycosylation pathways, it can hinder the replication of viruses such as SARS-CoV-2 . This mechanism reduces the energy available for viral replication and impairs the formation of viral glycoproteins.

Research Findings

StudyFindings
Merchan et al. (2010)Demonstrated that 2-DG inhibits endothelial cell growth and angiogenesis in vitro and in vivo .
Sahu & Kumar (2021)Reported on the polypharmacological effects of 2-DG in COVID-19 treatment, highlighting its role in inhibiting viral proliferation .
Ralser et al. (2008)Found that 2-DG induces endoplasmic reticulum stress, leading to apoptosis in cancer cells .
Kurtoglu et al. (2007)Showed that glucose antimetabolites like 2-DG activate UPR pathways in mammalian cells .

Case Studies

  • Cancer Treatment Trials : Clinical trials have explored the use of 2-DG in combination with chemotherapy agents. Results showed enhanced efficacy in tumor reduction compared to chemotherapy alone.
  • COVID-19 Research : Recent studies have investigated the use of 2-DG as a therapeutic agent for COVID-19, revealing promising results in reducing viral load in infected cells.

Comparison with Similar Compounds

N-Acetyl-D-Glucosamine (GlcNAc)

  • Molecular Formula: C₈H₁₅NO₆ .
  • Substituents: Single acetyl group at the amino (N) position.
  • Physical Properties :
    • Solubility: 25% in water .
    • Melting Point: 221°C .
  • Biological Role : A component of bacterial cell walls, chitin, and glycoproteins . Used in studying N-acetyl-β-D-hexosaminidases and as a nutraceutical .
  • Key Difference : The absence of the 6-O-acetyl group reduces hydrophobicity compared to the diacetylated derivative, enhancing its solubility and metabolic utility .

N-Acetylglucosamine 6-Sulfate

  • Molecular Formula: C₈H₁₅NO₉S .
  • Substituents : Sulfate group at the 6-O position.
  • Biological Role: Involved in glycosaminoglycan biosynthesis and enzymatic recognition .
  • Key Difference : The sulfate group increases polarity and water solubility, contrasting with the hydrophobic 6-O-acetate in the target compound. Sulfated derivatives are more prone to enzymatic desulfation than deacetylation .

2-N,6-O-Disulfo-D-Glucosamine

  • Molecular Formula : C₆H₁₄N₂O₁₀S₂ .
  • Substituents : Sulfate groups at both the N and 6-O positions.
  • Key Difference : The dual sulfation introduces strong negative charges, enabling interactions with cationic proteins or metal ions, unlike the neutral diacetylated compound .

6-Desoxy-D-Glucosamine

  • Molecular Formula: C₆H₁₃NO₄ .
  • Substituents : Deoxygenation at the 6-O position.

Structural and Functional Comparison Table

Compound Molecular Formula Substituents Solubility Biological Role
(N,6-O)-Diacetyl-D-Glucosamine C₁₀H₁₇NO₇ N-acetyl, 6-O-acetyl Moderate (est.) Synthetic intermediate, enzyme studies
N-Acetyl-D-Glucosamine C₈H₁₅NO₆ N-acetyl High (25% H₂O) Chitin synthesis, glycobiology
N-Acetylglucosamine 6-Sulfate C₈H₁₅NO₉S N-acetyl, 6-O-sulfate High Glycosaminoglycan biosynthesis
6-Desoxy-D-Glucosamine C₆H₁₃NO₄ 6-deoxy Low Metabolic pathway studies

Preparation Methods

Direct Acetylation of D-Glucosamine Derivatives

One of the most straightforward methods to prepare 2-(Acetylamino)-2-deoxy-D-glucose 6-Acetate involves the acetylation of glucosamine derivatives using acetic anhydride in the presence of a base such as pyridine. This method selectively acetylates the amino group and the 6-hydroxyl group, yielding the diacetylated product.

  • Procedure Example :
    • Starting material: 6-S-acetyl-6-thio-D-glucopyranose hydrochloride dissolved in pyridine.
    • Reaction: Cooled to 10°C, acetic anhydride added dropwise with stirring.
    • Conditions: The mixture is kept overnight at low temperature (refrigeration) to ensure complete acetylation.
    • Work-up: Concentration under reduced pressure, dissolution in chloroform, washing with cold water, drying, and evaporation to yield crystalline product.
    • Purification: Recrystallization from ethanol.
    • Yield: Approximately 66% with melting point around 177°C.

This approach is classical and effective for introducing acetyl groups on amino and hydroxyl functionalities simultaneously.

Enzymatic Degradation and Biotransformation Routes

While enzymatic methods primarily produce N-acetyl-D-glucosamine from chitin or fungal biomass, these can serve as a starting point for subsequent chemical acetylation to obtain the diacetylated derivative.

  • Enzymatic Production of N-acetyl-D-glucosamine :
    • Source: Fungal biomass such as Aspergillus niger or chitin from crustaceans.
    • Enzymes: Chitinases, β-N-acetyl-glucosaminidases, glucanases, often secreted by Trichoderma harzianum or Trichoderma reesei.
    • Conditions: pH 4.0–6.0, temperature 20–45°C, with mild pretreatment of biomass.
    • Outcome: High-purity N-acetyl-D-glucosamine, which can be isolated and purified.

Following enzymatic isolation, chemical acetylation (e.g., with acetic anhydride) can be applied to selectively acetylate the 6-hydroxyl group, completing the synthesis of the diacetylated compound.

Chemical Synthesis via Protected Intermediates and Selective Acetylation

Advanced synthetic strategies employ protected glucosamine derivatives to achieve selective acetylation and avoid side reactions.

  • Use of Protecting Groups :

    • Temporary protecting groups such as phthalimido or chloroacetate esters are used to mask reactive sites selectively.
    • Permanent protecting groups like acetate esters protect other hydroxyls.
    • Selective deprotection followed by acetylation at the 6-position yields the desired diacetylated glucosamine.
  • Example of Substrate Preparation :

    • Synthesis of 2-phthalimido-containing thioglucosides with monochloroacetate ester at O-6 and acetate esters elsewhere.
    • Bromination to form donors or selective liberation of the primary hydroxyl group at C-6 to act as acceptors in glycosylation reactions.
    • Removal of chloroacetate with thiourea to liberate the 6-hydroxyl for acetylation.

This method allows precise control over acetylation patterns and is useful for synthesizing complex glycans.

Diacetyl Strategy for NHAc-Containing Glycans

A recent innovative approach involves temporarily converting the N-acetyl group into diacetyl imide intermediates to facilitate the synthesis of NHAc-containing glycans, including diacetylated glucosamine derivatives.

  • Key Features :
    • Early-stage incorporation of asparagine for glycan assembly.
    • Use of micro-flow reactions for fragment synthesis.
    • Selective acetylation at N and 6-O positions using controlled conditions.
    • Application to synthesize complex N-glycans with diacetylated glucosamine units.

This method is highly efficient for assembling glycoconjugates and glycopeptides with precise acetylation patterns.

Alternative Chemical Routes and Optimization

Other chemical syntheses involve haloalkoxylation and glycosylation steps starting from glucal derivatives, avoiding toxic reagents and minimizing by-products.

  • Example :
    • Haloalkoxylation of R-D-Glucal (R = H or 3-O-acetyl) under controlled conditions to yield acetylated glucosamine derivatives.
    • Use of acetyl chloride and acetic acid in toluene with azeotropic removal of acetic acid to drive acetylation.
    • Neutralization and purification steps involving barium hydroxide and activated charcoal treatment.
    • Crystallization from isopropyl alcohol and acetone to isolate pure diacetylated products with yields around 60%.

This process avoids the use of mercaptans and mineral acids that can cause side reactions, enhancing product purity.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Notes
Direct Acetylation 6-S-acetyl-6-thio-D-glucopyranose hydrochloride Acetic anhydride, pyridine, 10°C, overnight ~66 Simple, straightforward Requires low temperature control
Enzymatic Degradation + Chemical Acetylation Fungal biomass (Aspergillus niger) Chitinases, glucanases, pH 4-6, 20-45°C; then acetic anhydride Variable High purity N-acetyl-D-glucosamine precursor Mild conditions, scalable
Protected Intermediate Strategy 2-phthalimido thioglucosides Bromination, selective deprotection, acetylation Not specified High selectivity, suitable for complex syntheses Requires multiple steps
Diacetyl Imide Strategy Glycan fragments with NHAc Micro-flow reactions, selective acetylation Not specified Efficient for glycan assembly Advanced synthetic technique
Haloalkoxylation of Glucal R-D-Glucal derivatives Acetyl chloride, acetic acid, toluene reflux ~60 Avoids toxic reagents, high purity Requires azeotropic distillation

Comprehensive Research Findings and Notes

  • The acetylation of amino and hydroxyl groups on glucosamine is generally achieved using acetic anhydride in pyridine or similar solvents under controlled temperature to avoid overacetylation or side reactions.

  • Enzymatic methods provide a sustainable and mild approach to produce N-acetyl-D-glucosamine, which can be chemically converted to the diacetylated derivative, combining biocatalysis with chemical synthesis.

  • Protecting group strategies allow for regioselective acetylation, critical in complex glycan synthesis, and are supported by recent advances in glycosylation chemistry.

  • The diacetyl strategy involving temporary diacetyl imide formation is a novel approach facilitating the synthesis of NHAc-containing glycans, including diacetylated glucosamine units, and is applicable to the synthesis of biologically relevant glycoconjugates.

  • Avoidance of toxic reagents like ethane thiol and mineral acids in recent synthetic routes improves safety and product purity.

Q & A

Basic Research Questions

Q. What are the methodological challenges in synthesizing (N,6-O)-Diacetyl-D-Glucosamine, and how can researchers optimize yield and purity?

  • Synthesis Protocol : The compound is synthesized via sequential acetylation of glucosamine. Key steps include:

  • Protecting Groups : Use of trifluoroacetyl (TFA), phthaloyl (Phth), or tetrachlorophthaloyl (TCP) groups to protect the amine during acetylation at the 6-O-position .
  • Reaction Conditions : Tosylation of the primary alcohol group followed by iodine substitution and catalytic cleavage with Raney nickel/triethylamine for deoxygenation .
  • Purification : Column chromatography or recrystallization to isolate the diacetylated product, with purity >98% confirmed by TLC or HPLC .
    • Challenges : Competing side reactions (e.g., over-acetylation) and solubility issues in non-polar solvents require careful stoichiometric control .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of (N,6-O)-Diacetyl-D-Glucosamine?

  • NMR : ¹H and ¹³C NMR are critical for verifying acetylation at both N- and 6-O-positions. Key signals include:

  • N-Acetyl : δ ~2.0 ppm (CH₃), δ ~3.1–3.8 ppm (C2 amine proton) .
  • 6-O-Acetyl : δ ~4.1–4.3 ppm (C6 proton) and δ ~170–175 ppm (carbonyl carbons) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₀H₁₇NO₇, theoretical MW 263.23) and fragmentation patterns .
    • X-ray Crystallography : Resolves stereochemistry and anomeric configuration (α/β) in crystalline forms .

Q. How is (N,6-O)-Diacetyl-D-Glucosamine utilized as a precursor in glycobiology studies?

  • Glycan Assembly : Serves as a building block for synthesizing chitin analogs and hyaluronic acid derivatives via glycosyltransferase-mediated reactions .
  • Enzyme Substrate : Used to assay N-acetyl-β-D-hexosaminidase activity, with hydrolysis monitored via UV/Vis spectroscopy (λ = 400 nm for p-nitrophenyl derivatives) .

Advanced Research Questions

Q. How does the acetylation pattern influence interactions with glycosyltransferases like β-1,4-galactosyltransferase?

  • Methodological Approach :

  • Kinetic Assays : Compare enzymatic activity using monoacetylated (N-acetyl) vs. diacetylated (N,6-O) substrates. Activity is measured via HPLC quantification of galactose transfer .
  • Structural Analysis : Molecular docking simulations (e.g., AutoDock) reveal steric hindrance from 6-O-acetylation, reducing substrate binding affinity by ~40% compared to N-acetyl alone .
    • Key Finding : Diacetylation disrupts hydrogen bonding with the enzyme’s active site (e.g., His363 in β-1,4-galactosyltransferase 1), lowering catalytic efficiency .

Q. What strategies resolve contradictions in enzymatic phosphorylation efficiency between mono- and di-acetylated derivatives?

  • Experimental Design :

  • Competitive Inhibition Studies : Co-incubate N-acetyl-D-glucosamine kinase with diacetylated derivatives; observe phosphorylation via ³¹P NMR or radiolabeled ATP ([γ-³²P]ATP) .
  • Mutagenesis : Engineer kinase variants (e.g., E133A mutation) to accommodate steric bulk at C6, improving phosphorylation rates by 2.5-fold .
    • Data Interpretation : Reduced phosphorylation in diacetylated forms correlates with lower cellular uptake (measured via LC-MS in HEK293 cells), suggesting metabolic pathway competition .

Q. How can researchers leverage computational chemistry to optimize diacetylation reactions?

  • Reaction Pathway Modeling :

  • Quantum Mechanics (QM) : Simulate transition states for acetylation using Gaussian09 at the B3LYP/6-31G* level. Predict regioselectivity (6-O vs. 4-O acetylation) based on electron density maps .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., DMAP vs. pyridine) and solvent systems (e.g., DMF vs. THF) for >90% yield .
    • Validation : Experimental validation via in situ IR monitoring confirms predicted acetyl migration pathways .

Q. What are the methodological challenges in quantifying (N,6-O)-Diacetyl-D-Glucosamine in complex biological matrices?

  • Analytical Workflow :

  • Derivatization : Use PMP (1-phenyl-3-methyl-5-pyrazolone) for pre-column labeling, enhancing LC-MS sensitivity (LOQ = 0.1 ng/mL) .
  • Chromatography : HILIC-UPLC (Waters ACQUITY) with a BEH Amide column resolves diacetylated isomers from monoacetylated contaminants .
    • Data Challenges : Matrix effects (e.g., serum proteins) require standard addition calibration or stable isotope-labeled internal standards (e.g., ¹³C₆-GlcNAc) .

Notes

  • Avoid abbreviations; use full chemical names (e.g., N-acetyl-D-glucosamine 6-sulfate, not GlcNAc-6S).
  • Contradictions in enzymatic data (e.g., phosphorylation efficiency) require validation via orthogonal methods (e.g., isotopic tracing) .
  • Synthetic protocols must account for regioselectivity and steric effects, as highlighted in computational studies .

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